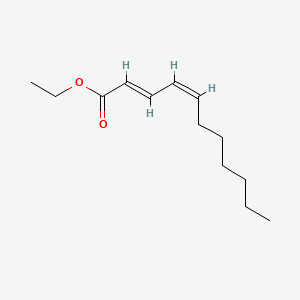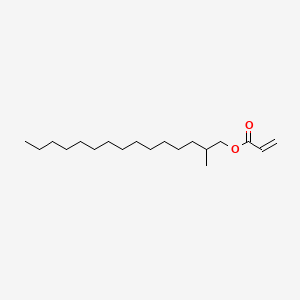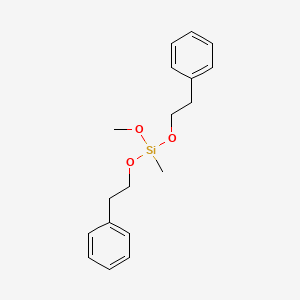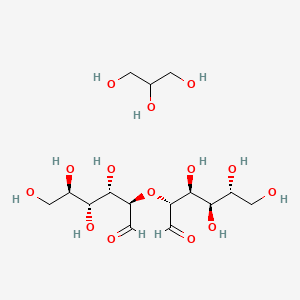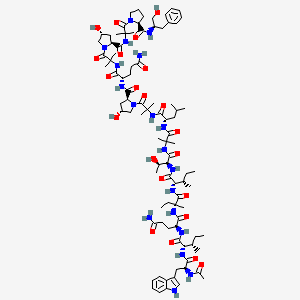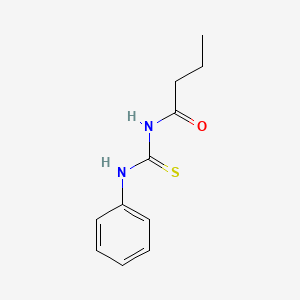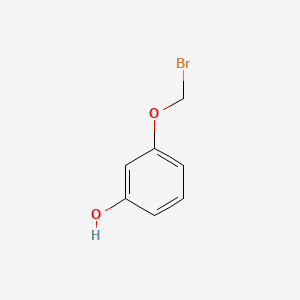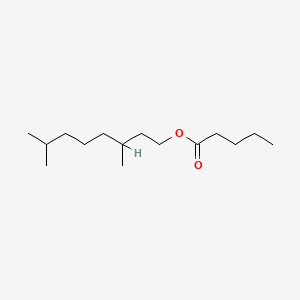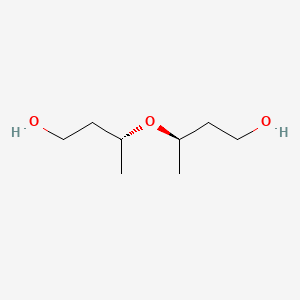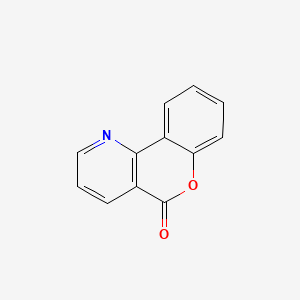
Benzocarbazole, dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzocarbazole, dimethyl- is a nitrogen-containing aromatic heterocycle that belongs to the carbazole family. These compounds are known for their π-excessive aromaticity and are widely studied due to their presence in natural products, alkaloids, and medicinally active compounds . Benzocarbazole derivatives have gained significant attention in organic chemistry and materials science for their unique electronic and photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzocarbazole, dimethyl- typically involves benzannulation strategies. These methods include both classical and non-classical approaches to construct the carbazole core. One common method is the intramolecular cyclization of 3-cyanoacetamide pyrroles using an AC-SO3H catalyst . This method is effective for synthesizing benzo[a]carbazole frameworks through intramolecular cyclization.
Industrial Production Methods: Industrial production of benzocarbazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of specific catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzocarbazole, dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various alkylated or halogenated derivatives .
Applications De Recherche Scientifique
Benzocarbazole, dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of benzocarbazole, dimethyl- involves its interaction with molecular targets and pathways. In the context of DSSCs, it acts as a sensitizer, facilitating electron injection into the titanium dioxide (TiO2) interface . The compound’s electronic structure and intramolecular charge transfer properties play a crucial role in its effectiveness as a sensitizer.
Comparaison Avec Des Composés Similaires
Carbazole: A parent compound with a similar structure but without the benzene ring fusion.
Indolocarbazole: Contains an indole moiety fused with a carbazole core.
Carboline: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness: Benzocarbazole, dimethyl- is unique due to its specific electronic and photophysical properties, which make it suitable for applications in optoelectronic devices and solar cells . Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
64859-55-8 |
|---|---|
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
5,6-dimethyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C18H15N/c1-11-12(2)17-15-9-5-6-10-16(15)19-18(17)14-8-4-3-7-13(11)14/h3-10,19H,1-2H3 |
Clé InChI |
IUUXXLSAGIAZJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C3=CC=CC=C13)NC4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


